molecular formula C14H11N5O B2498846 N,2-diphenyl-2H-tetrazole-5-carboxamide CAS No. 100541-97-7

N,2-diphenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2498846
CAS No.: 100541-97-7
M. Wt: 265.276
InChI Key: SJRQHQURDMRSOO-UHFFFAOYSA-N
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Description

N,2-Diphenyl-2H-tetrazole-5-carboxamide is a chemical compound built around a tetrazole-carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry research . The tetrazole ring is a bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability in drug design . This specific derivative features dual phenyl substitutions, which can be strategically explored to modulate the compound's lipophilicity, electronic distribution, and overall interaction with biological targets . Research on closely related tetrazole-5-carboxamide analogs has demonstrated a range of promising biological activities. For instance, such structures have been investigated as potent angiotensin-II receptor antagonists for antihypertensive applications and have shown significant antiallergic activity in pharmacological studies . The presence of the carboxamide linkage further enhances the molecule's versatility, making it a valuable intermediate for synthesizing more complex derivatives or for probing structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research applications only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-diphenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-14(15-11-7-3-1-4-8-11)13-16-18-19(17-13)12-9-5-2-6-10-12/h1-10H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRQHQURDMRSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactions at the Carboxamide Group:

The carboxamide moiety (-CONH-) is a versatile functional group that can undergo several transformations.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-phenyl-2H-tetrazole-5-carboxylic acid and aniline (B41778). This carboxylic acid derivative is a key intermediate that can be further modified. For example, it can be converted to its corresponding acid chloride and reacted with various amines or alcohols to generate a new series of amides and esters, respectively.

Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the carboxamide group to an aminomethyl group, yielding (2-phenyl-2H-tetrazol-5-yl)-N-phenylmethanamine.

Dehydration: Treatment with a dehydrating agent could potentially convert the primary amide portion of the carboxamide to a nitrile group, although this is less common for N-substituted amides.

Reactions on the Phenyl Rings:

Both the N-phenyl and the C-phenyl (via the amide) rings are susceptible to electrophilic aromatic substitution. The tetrazole ring is strongly electron-withdrawing, which will influence the reactivity and regioselectivity of these substitutions. mdpi.com

Nitration: The phenyl rings can be nitrated using a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the tetrazole-carboxamide group would direct the incoming nitro group primarily to the meta position of the N-phenyl ring. The C-phenyl ring, being further from the heterocyclic core, might show different reactivity, potentially leading to a mixture of ortho, para, and meta products, though likely deactivated.

Halogenation: Electrophilic halogenation (e.g., with Br₂ and a Lewis acid catalyst) would similarly be directed by the electronic properties of the core structure, likely favoring substitution at the meta position of the N-phenyl ring.

N-Arylation: More advanced methods for creating C-N bonds, such as metal-free regioselective N²-arylation using diaryliodonium salts, have been developed for 5-substituted-1H-tetrazoles. acs.org While the target molecule is already N²-arylated, similar principles could be applied to modify the existing aryl groups or in the synthesis of analogues.

These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships in various applications.

Table 2: Potential Derivatization Strategies for N,2-diphenyl-2H-tetrazole-5-carboxamide

Reaction Site Reaction Type Reagents Potential Product
Carboxamide Hydrolysis H₃O⁺ or OH⁻ 2-phenyl-2H-tetrazole-5-carboxylic acid
Carboxamide Reduction LiAlH₄ (2-phenyl-2H-tetrazol-5-yl)-N-phenylmethanamine
N-Phenyl Ring Electrophilic Nitration HNO₃, H₂SO₄ N-(meta-nitrophenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Synthetic Methodologies and Chemical Synthesis Pathways

General Principles of Tetrazole Synthesis

The formation of the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is typically achieved through cycloaddition reactions or the transformation of other nitrogen-containing precursors. These methods provide access to a wide array of substituted tetrazoles.

The most prevalent and versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov This reaction involves the combination of a 1,3-dipole (three atoms with a delocalized pi-system over them) and a dipolarophile (a two-atom pi-system).

For tetrazole synthesis, the reaction typically occurs between an azide (B81097) (acting as the 1,3-dipole) and a nitrile (acting as the dipolarophile). nih.gov This method is widely used for the preparation of 5-substituted-1H-tetrazoles. The reaction can be catalyzed by various agents, including Brønsted or Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org The use of catalysts or heat is often necessary to overcome the activation energy barrier of the cycloaddition. nih.gov

Table 1: Key Features of [3+2] Cycloaddition for Tetrazole Synthesis
FeatureDescriptionReference
ReactantsAzide (e.g., sodium azide, hydrazoic acid) and a Nitrile or Isocyanide. nih.gov
Reaction Type1,3-Dipolar Cycloaddition. nih.gov
CatalysisOften requires Lewis or Brønsted acids (e.g., ZnCl₂, AlCl₃, NH₄Cl) to activate the nitrile. Metal-free organocatalysts have also been developed. organic-chemistry.org
ScopeBroad scope, applicable to a wide variety of aliphatic and aromatic nitriles. organic-chemistry.org

Nitrilium ions, which feature a C≡N⁺R moiety, can act as potent electrophiles in tetrazole synthesis. While not always a distinct synthetic route, the in-situ formation of nitrilium-like intermediates is a key feature of several tetrazole-forming reactions. For instance, in acid-catalyzed cycloadditions, the protonation or coordination of a Lewis acid to the nitrile nitrogen enhances its electrophilicity, making it resemble a nitrilium ion and thus more susceptible to attack by the azide nucleophile.

A more direct approach involves the formal [3+2] cycloaddition of azides to amides, where the amide is first activated to form a reactive intermediate akin to a nitrilium salt, which then undergoes cyclization. organic-chemistry.org

Specific Synthetic Routes for N,2-diphenyl-2H-tetrazole-5-carboxamide and its Analogues

The synthesis of the target compound, which is a 2,5-disubstituted tetrazole, requires regioselective control. A common and effective route to 2,5-diaryl tetrazoles involves the oxidative cyclization of formazans. dergipark.org.trsci-hub.seorganic-chemistry.org For this compound, a plausible synthetic strategy begins with the preparation of the core structure, 2-phenyl-2H-tetrazole-5-carboxylic acid, followed by the formation of the amide bond with aniline (B41778).

The synthesis of the 2-phenyl-2H-tetrazole-5-carboxylic acid core can be envisioned starting from a C-carboxy, N-phenyl hydrazonoyl halide which reacts with phenylhydrazine (B124118) to form a formazan (B1609692) intermediate. This formazan, possessing phenyl groups on N1 and N5 and a carboxyl group on C3, can then undergo oxidative cyclization to yield the desired 2-phenyl-2H-tetrazole-5-carboxylic acid. Oxidizing agents such as mercuric oxide, N-bromosuccinimide, or nitric acid are typically used for this transformation. dergipark.org.trnih.gov

Once the 2-phenyl-2H-tetrazole-5-carboxylic acid precursor is obtained, the final step is the formation of the carboxamide bond with aniline. This can be accomplished through several standard amidation protocols.

Peptide coupling agents are widely used for the direct condensation of carboxylic acids and amines under mild conditions. A combination of N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a common choice for this transformation. cbijournal.com

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. While the amine can attack this intermediate directly, the addition of DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium species. The amine (aniline) then attacks this activated intermediate to form the desired amide, this compound. A significant byproduct of this reaction is dicyclohexylurea (DCU), which is typically insoluble in common organic solvents and can be removed by filtration. cbijournal.comnih.gov

Table 2: Reagents for DCC/DMAP Mediated Amide Coupling
ReagentRoleMechanism of ActionReference
2-phenyl-2H-tetrazole-5-carboxylic acidAcid SubstrateProvides the acyl group for the final amide.-
AnilineAmine SubstrateActs as the nucleophile to form the amide bond.-
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling AgentActivates the carboxylic acid by forming an O-acylisourea intermediate. cbijournal.com
4-Dimethylaminopyridine (DMAP)Acylation CatalystActs as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate. nih.gov

A classical and robust method for forming amides is the Schotten–Baumann reaction. This two-step approach first involves the conversion of the carboxylic acid into a more reactive acyl halide, typically an acyl chloride, followed by reaction with the amine.

In this context, 2-phenyl-2H-tetrazole-5-carboxylic acid would first be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the intermediate, 2-phenyl-2H-tetrazole-5-carbonyl chloride. This acyl chloride is a highly reactive electrophile.

The subsequent step involves reacting the crude or purified acyl chloride with aniline. The reaction is typically performed under basic conditions, often in a two-phase system (e.g., an organic solvent like dichloromethane (B109758) and an aqueous base like sodium hydroxide). nih.gov The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the aniline nucleophile and driving the reaction to completion. nih.gov This method is particularly effective for a wide range of amines and acyl chlorides. tubitak.gov.tr

Introduction of Phenyl Substituents at N2 and the Carboxamide Nitrogen

The introduction of phenyl substituents onto the tetrazole core and the carboxamide nitrogen is a critical step in the synthesis of this compound. This transformation is typically achieved through N-arylation reactions. For the tetrazole ring, regioselectivity is a key challenge, as arylation can occur at different nitrogen atoms. The synthesis of 2,5-disubstituted tetrazoles often involves multistep procedures that rely on various cyclization protocols or the metal-catalyzed arylation of 5-substituted 2H-tetrazoles. acs.org One-pot sequential reactions, for instance, can provide a practical route by reacting aryldiazonium salts with amidines, followed by oxidative N-N bond formation. acs.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, making them highly suitable for aryl group incorporation in heterocyclic compounds. nih.govnih.gov The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This methodology can be adapted for the N-arylation of tetrazole rings.

For the synthesis of this compound, a potential pathway could involve the Suzuki-Miyaura coupling of a 2-halo-tetrazole intermediate with phenylboronic acid to introduce the phenyl group at the N2 position. A similar strategy could be envisioned for the formation of the N-phenyl carboxamide moiety, though direct amidation reactions are more common for this step. The reaction benefits from electron-donating and sterically demanding ligands that promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.gov

Table 1: Parameters for a Representative Suzuki-Miyaura Cross-Coupling Reaction

Parameter Condition
Catalyst Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand (e.g., SPhos)
Boron Reagent Phenylboronic Acid
Substrate 2-Bromo-N-phenyl-2H-tetrazole-5-carboxamide
Base Potassium Carbonate (K₂CO₃)
Solvent Dioxane/Water mixture

| Temperature | 80-100 °C |

This table presents hypothetical yet plausible conditions for the N-arylation of a tetrazole precursor using a Suzuki-Miyaura reaction, based on established protocols for similar heterocyclic systems.

Advanced Synthetic Techniques and Optimization

To improve the synthesis of complex molecules like this compound, chemists employ advanced techniques that can reduce reaction times, increase yields, and simplify purification processes. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. lew.ronih.gov This is due to the efficient and direct heating of the solvent and reactants. For the synthesis of tetrazole derivatives, microwave heating has been successfully applied to [3+2] cycloaddition reactions and multicomponent reactions. lew.ronih.govaip.orgbeilstein-archives.org For example, the one-pot, three-component reaction of cyanamide, an aldehyde, and 5-aminotetrazole (B145819) can be efficiently carried out under controlled microwave heating to produce N2-substituted tetrazole derivatives in high yields. nih.govbeilstein-archives.orgresearchgate.net This approach offers high atom economy, short reaction times, and a simple work-up procedure. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Tetrazole Formation

Method Reaction Time Yield
Conventional Heating Several hours Moderate

| Microwave Irradiation | 3-30 minutes | Excellent |

Data compiled from studies on the synthesis of various tetrazole derivatives, highlighting the general advantages of microwave assistance. lew.ronih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. researchgate.netresearchgate.net This is a key principle of green chemistry. In tetrazole synthesis, various heterogeneous catalysts have been explored to avoid the drawbacks associated with homogeneous systems, where catalyst removal can be challenging. rsc.org

Nanoparticle-based catalysts represent a frontier in heterogeneous catalysis, offering high surface-area-to-volume ratios and unique catalytic properties. mdpi.comresearchgate.net Metal nanoparticles, such as those made of copper, palladium, or cobalt, supported on materials like zeolites, titania, or carbon, have been shown to be effective in catalyzing the formation of C-C, C-S, and C-N bonds necessary for building heterocyclic systems. researchgate.netfrontiersin.org For instance, copper nanoparticles supported on titania have been used for the N-arylation of nitrogen-containing heterocycles. researchgate.net Similarly, cobalt-based nanocatalysts have been employed for the synthesis of tetrazole derivatives. rsc.org These catalysts are often magnetically separable, allowing for easy recovery and reuse over multiple reaction cycles without significant loss of activity. rsc.orgrsc.org

Table 3: Examples of Nanoparticle-Based Catalysts in Heterocycle Synthesis

Catalyst System Support Material Application Reusability
Copper Nanoparticles (CuNPs) Titania (TiO₂) N-Arylation of heterocycles researchgate.net High
Platinum Nanoparticles (PtNPs) Vulcan Carbon Synthesis of 5-substituted 1H-tetrazoles researchgate.net High
Cobalt Complex Boehmite Nanoparticles Formation of tetrazole derivatives rsc.org Multiple consecutive runs

| Fe₃O₄@SiO₂-Copper Complex | Magnetic Nanoparticles | One-pot tetrazole formation rsc.org | At least 5 cycles |

The Ugi-azide reaction is a well-known MCR for preparing 1,5-disubstituted tetrazoles. mdpi.com For 2,5-disubstituted tetrazoles like the target compound, one-pot sequential reactions have been developed. A notable example involves the reaction of aryldiazonium salts with amidines, followed by an oxidative N-N bond formation, which proceeds under mild conditions with short reaction times and high yields. acs.org Such protocols are highly practical and can be scaled up for larger-quantity synthesis. acs.org

Heterogeneous Catalysis

Reaction Conditions and Process Optimization

The optimization of reaction conditions is critical for the successful synthesis of 2,5-disubstituted tetrazoles. This involves a systematic evaluation of solvent systems, temperature profiles, and catalyst efficacy to maximize product yield and minimize side reactions.

The choice of solvent and the reaction temperature are pivotal in the synthesis of tetrazole derivatives. For the formation of 2,5-disubstituted tetrazoles, polar aprotic solvents are frequently employed due to their ability to dissolve the reactants and facilitate the desired chemical transformations.

Commonly used solvents include Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). tandfonline.comrsc.org The reaction temperature is typically elevated to ensure a reasonable reaction rate. For the cycloaddition reaction between nitriles and azides, temperatures can range from 110°C to 120°C. tandfonline.com In other approaches, such as the coupling of 5-phenyl tetrazole with a phenylboronic acid, a temperature of 100°C in DMSO has been utilized. rsc.org The optimal temperature is a balance between achieving a sufficient reaction rate and preventing the decomposition of reactants or products.

Table 1: Representative Solvent Systems and Temperature Profiles for Tetrazole Synthesis

Reaction TypeSolventTemperature (°C)Reference
[3+2] CycloadditionDMF110 tandfonline.com
Chan-Lam CouplingDMSO100 rsc.org
CycloadditionToluene90 nih.gov

While the user's request mentions XPhos Pd G3, it is important to note that this catalyst, a third-generation Buchwald precatalyst, is primarily employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its direct role in the formation of the tetrazole ring from nitriles or imidoyl chlorides is not the standard application.

However, palladium catalysis could be relevant in a synthetic route that involves a cross-coupling step to form one of the C-phenyl or N-phenyl bonds. In such cases, optimization of the catalyst loading is crucial for an efficient and cost-effective process.

For reactions more directly related to the synthesis of 2,5-diaryl tetrazoles, such as the Chan-Lam coupling for N-arylation of a pre-formed tetrazole ring, copper catalysts are typically used. rsc.org Catalyst loading for these types of reactions is a critical parameter to optimize. For instance, in a Cu2O-catalyzed coupling of 5-phenyl tetrazole with a boronic acid, a catalyst loading of 5 mol% was found to be effective. rsc.org Optimization would involve screening different catalyst loadings to find the minimum amount required to achieve a high yield in a reasonable time, thereby reducing costs and minimizing metal contamination in the final product.

Table 2: Catalyst Systems for Reactions Relevant to 2,5-Diaryl Tetrazole Synthesis

Reaction TypeCatalystTypical Loading (mol%)Reference
Chan-Lam N-ArylationCu2O5 rsc.org
Chan-Lam Coupling[Cu(OH)(TMEDA)]2Cl2Not specified organic-chemistry.org
Ni-catalyzed Chan-LamNickel(II) complexes1 rsc.org

Purification and Isolation Methodologies

After the chemical synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of this compound and the nature of the impurities.

Recrystallization is a common and effective method for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of tetrazole derivatives could include alcohols, esters, or hydrocarbon solvents, or mixtures thereof. The purity of the recrystallized product is often assessed by its melting point and spectroscopic methods.

Chromatographic techniques are widely used for the purification of organic compounds, especially when recrystallization is ineffective or when separating mixtures of similar compounds.

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a solid adsorbent, typically silica (B1680970) gel. rsc.org A solvent or a mixture of solvents (the eluent) is used to move the components of the mixture down the column at different rates depending on their affinity for the adsorbent. This allows for the separation of the desired compound, which can then be collected in fractions.

Combi-flash Chromatography: This is a modern, automated version of column chromatography that uses pre-packed columns and a gradient pump to provide faster and more efficient separations. It is a valuable tool for routine purification in a research setting.

For the purification of 2,5-disubstituted tetrazoles, column chromatography on silica gel is a documented method. rsc.org The eluent would typically be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the ratio optimized to achieve the best separation.

Scalability Assessment of Synthetic Protocols for Research and Production

The scalability of a synthetic protocol is a crucial consideration for its practical application, both for producing larger quantities for advanced research and for potential industrial production. Several factors must be evaluated when assessing the scalability of the synthesis of this compound.

One-pot syntheses of 2,5-disubstituted tetrazoles have been reported to be scalable to the gram scale, which is advantageous as it reduces the number of unit operations and workup procedures. acs.orgresearchgate.net When considering scaling up, key parameters include:

Heat Transfer: Exothermic reactions need to be carefully managed on a larger scale to prevent thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, which can make heat dissipation more challenging.

Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and consistent reaction rates.

Safety: The use of potentially hazardous reagents, such as azides, requires stringent safety protocols, especially at a larger scale.

Purification: Purification methods must also be scalable. While chromatography is excellent for lab-scale purification, it can be costly and cumbersome for large-scale production. Developing a robust crystallization or recrystallization procedure is often preferred for large-scale isolation. nih.gov

Cost-Effectiveness: The cost of starting materials, reagents, catalysts, and solvents becomes a significant factor at scale. The efficiency of the reaction (yield) and the ability to recycle catalysts and solvents are important for economic viability.

Chemical Reactivity and Reaction Mechanisms

Intrinsic Reactivity of the Tetrazole Ring System

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. nih.govnih.gov This high nitrogen content and its aromatic nature are central to its chemical properties. nih.gov The ring system in N,2-diphenyl-2H-tetrazole-5-carboxamide is a 2,5-disubstituted tetrazole, which influences its stability and electronic characteristics.

The tetrazole ring possesses several nitrogen atoms with lone pairs of electrons, rendering them nucleophilic centers. The sp² hybridized nitrogen atoms, in particular, are electronegative and are the primary sites for intermolecular interactions. nih.gov These nitrogen atoms can participate in the formation of hydrogen bonds, which is a key feature of tetrazole-containing compounds in biological systems. nih.gov The tetrazolate anion, formed upon deprotonation in applicable tetrazole structures, is a highly nucleophilic species. The nitrogen atoms in the ring are also capable of coordinating with metal ions. nih.gov In disubstituted tetrazoles like this compound, where a proton is absent from the ring, the nucleophilic character is focused on the electronegative sp² nitrogen atoms. nih.gov

The tetrazole ring is noted for its significant thermal and chemical stability, a property attributed to the high degree of aromaticity in the heterocyclic system. nih.govnih.gov This stability makes tetrazoles resistant to many common chemical transformations and metabolic degradation pathways. nih.gov

Tetrazoles exhibit both weakly acidic and weakly basic properties. The acidity of NH-tetrazoles is often comparable to that of carboxylic acids, though this is not directly applicable to the N-substituted title compound. They are also weak bases that can be protonated in the presence of strong mineral acids. nih.gov The stability of the tetrazole ring is generally maintained across a range of pH conditions, although extreme conditions can lead to ring-opening or degradation. The thermal decomposition of 2,5-disubstituted tetrazoles can occur at elevated temperatures, often proceeding through the elimination of N₂ to form reactive nitrilimine intermediates.

Table 1: General Acid-Base Properties of Parent Tetrazole

Property Value Reference
Acidity (pKa) 4.90 nih.gov
Basicity (pKBH+) -2.7 nih.gov

Reactivity of the Carboxamide Moiety

The carboxamide group (-CONH-) is a fundamentally important functional group in organic chemistry. Amide bonds are characterized by their planarity and stability, which arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance stabilization makes the amide bond less reactive than other carboxylic acid derivatives like esters or acid chlorides. pressbooks.pubuomustansiriyah.edu.iq

The carboxamide functional group and the tetrazole ring are generally resistant to oxidation under typical conditions. However, the two phenyl rings in this compound are susceptible to oxidative reactions. Aromatic rings can be oxidized via hydroxylation, a common metabolic process catalyzed by enzymes such as cytochrome P450. pharmaxchange.info This process typically occurs through an arene oxide intermediate. pharmaxchange.info For mono-substituted benzene (B151609) rings, oxidation tends to occur at the para position. pharmaxchange.info The presence of electron-donating groups on an aromatic ring can accelerate this process, while electron-withdrawing groups tend to slow it down. pharmaxchange.info Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on an aromatic ring down to a carboxylic acid, but benzene rings themselves are inert to this reagent. pressbooks.pub Since the subject compound lacks alkyl side chains, this specific reaction is not applicable, and oxidative reactivity would primarily involve hydroxylation of the phenyl rings.

The carboxamide moiety can be reduced to an amine, a synthetically important transformation. mdpi.comnih.gov This deoxygenation reaction is challenging due to the stability of the amide bond but can be achieved with powerful reducing agents. nih.gov Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes. mdpi.comnih.gov More recent methods have employed catalytic systems, such as titanium tetrachloride with borane-ammonia, to effect the reduction of both aromatic and aliphatic carboxamides to their corresponding amines in good yields. mdpi.comnih.gov This reaction proceeds via the conversion of the carbonyl oxygen into a better leaving group, followed by reduction. The phenyl and tetrazole rings are generally stable under these conditions. organic-chemistry.org

Table 2: Selected Reagents for Carboxamide Reduction

Reagent/System Product Reference
Lithium Aluminum Hydride (LiAlH₄) Amine nih.govorganic-chemistry.org
Borane (BH₃) complexes Amine mdpi.com
TiCl₄ / Borane-ammonia Amine mdpi.comnih.gov
Silanes with Iridium catalysts Imine or Amine organic-chemistry.org

The primary reaction of the carboxamide moiety is nucleophilic acyl substitution. pressbooks.pubbyjus.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com The original nitrogen-containing group is then eliminated, resulting in a new carbonyl compound. byjus.com Amides are the least reactive among carboxylic acid derivatives toward this type of substitution because the amide anion (R₂N⁻) is a very poor leaving group. pressbooks.pub

Consequently, these reactions often require harsh conditions, such as strong acid or base and heat. arkat-usa.org

Acid-Catalyzed Hydrolysis : In the presence of strong acid and heat, the carbonyl oxygen is protonated, which activates the carbonyl carbon toward attack by a weak nucleophile like water. Subsequent proton transfers lead to the expulsion of the amine and formation of a carboxylic acid. byjus.com

Base-Catalyzed Hydrolysis (Saponification) : Under strong basic conditions (e.g., refluxing aqueous NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.comresearchgate.net This forms a tetrahedral intermediate which then eliminates the amide anion. A final proton transfer from the initially formed carboxylic acid to the amide anion yields the carboxylate salt and the amine. uomustansiriyah.edu.iqmasterorganicchemistry.com Tertiary amides, like the one in the title compound, are particularly difficult to cleave under these conditions. arkat-usa.org

Photochemical Transformations of Tetrazole Derivatives

The photochemistry of tetrazole derivatives is a complex field, characterized by the cleavage of the heterocyclic ring upon irradiation, leading to a variety of reactive intermediates and final products. nih.govresearchgate.net Photolysis of the tetrazole ring invariably results in the extrusion of molecular nitrogen (N₂), a process that generates highly reactive species. nih.govresearchgate.net The specific nature of the photoproducts is heavily dependent on the substituents attached to the tetrazole ring and the reaction conditions, particularly the solvent. nih.govmdpi.com

Upon exposure to ultraviolet (UV) light, tetrazoles can undergo ring cleavage through various photodegradation pathways. researchgate.net A primary and well-documented process is the formation of a transient 1,3-dipolar intermediate known as a nitrile imine. researchgate.netgoogle.com This species is highly reactive and can be trapped by various dipolarophiles, such as alkenes, to form cycloadducts like pyrazolines in a "photo-click" strategy. researchgate.networktribe.com

In the absence of a trapping agent, the nitrile imine can undergo further transformations. Depending on the substituents and solvent, it may lead to the formation of carbodiimides, cyanamides, or aziridines. researchgate.netualg.pt For instance, the photolysis of unsubstituted tetrazole isolated in a cryogenic matrix yields products including nitrilimine, diazomethane, carbodiimide, and cyanamide. researchgate.net The choice of solvent can play a crucial role in the selectivity of these pathways and the stability of the resulting photoproducts. nih.gov In some cases, the intermediate may undergo dimerization. For example, the photolysis of 5-phenyltetrazole in an inert solvent can lead to a 1,3-dipolar intermediate that dimerizes to form 3,6-diphenyl-dihydro-1,2,4,5-tetrazine. google.com

The substituents on the tetrazole ring significantly influence the reaction's course. For this compound, the phenyl groups at the N2 and C5 (via the carboxamide) positions would be expected to stabilize the nitrile imine intermediate through resonance, potentially influencing its subsequent reactions. The photochemical process for many tetrazole derivatives can be summarized in the following table.

Table 1: Common Photochemical Transformations of Tetrazole Derivatives

Initial Process Key Intermediate Potential Products Influencing Factors Citation(s)
Ring Cleavage & N₂ Extrusion Nitrile Imine Pyrazolines (with alkenes), Carbodiimides, Cyanamides Substituents, Solvent, Trapping Agents nih.govresearchgate.networktribe.com
Ring Cleavage & N₂ Extrusion 1,3-Dipolar Intermediate Dihydro-tetrazines (dimerization) Inert Solvent, Substituents google.com
Ring Cleavage Azides, Aziridines Further decomposition products Substituent Structure ualg.pt

Strategies for Further Derivatization of this compound

The structure of this compound presents several sites amenable to chemical modification, offering pathways to synthesize a library of related compounds. The primary locations for derivatization are the carboxamide functional group and the two phenyl rings.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals and charge transfer characteristics provides deep insights into the reactivity and electronic transitions of N,2-diphenyl-2H-tetrazole-5-carboxamide.

Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Tetrazole Derivative

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Note: Specific computational data for this compound was not found in the publicly available literature. The table is representative of the parameters that would be calculated.

Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This process is fundamental in the functioning of many organic electronic materials. The analysis of HOMO and LUMO distributions can reveal the potential for ICT. In molecules like this compound, the phenyl groups and the tetrazole-carboxamide moiety can act as donor and acceptor units. Computational studies on related energetic materials based on tetrazole structures indicate that charge transfer within the molecule is a key aspect of their electronic properties. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are essential for obtaining a detailed understanding of the geometric and electronic properties of molecules. These calculations provide a theoretical basis for interpreting experimental data and predicting molecular behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study various tetrazole derivatives, providing insights into their stability, reactivity, and spectroscopic properties. nih.govresearchgate.net DFT calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties, including the HOMO-LUMO energy gap. bohrium.com

Selection of Functionals and Basis Sets (e.g., B3LYP with 6-311++G(d), 6-31G(d))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide reliable results for a wide range of organic molecules.

For basis sets, the Pople-style basis sets are commonly employed. The 6-31G(d) basis set is a split-valence basis set that includes polarization functions on heavy atoms, which is important for describing the bonding in molecules with heteroatoms. For more accurate calculations, the 6-311++G(d) basis set is often used. This is a triple-split valence basis set that includes diffuse functions on both heavy atoms and hydrogen atoms (++), as well as polarization functions (d), allowing for a more flexible description of the electron distribution, especially in anionic and electronically excited states. Studies on related bis-tetrazole acetamides have utilized both B3LYP/6-311++G(d) and B3LYP/6-31G(d) levels of theory to analyze their electronic properties. nih.govresearchgate.net

Theoretical Studies of Molecular Properties

Beyond the electronic structure, theoretical calculations can predict a range of other molecular properties that are crucial for characterizing a compound. These properties include the dipole moment, chemical hardness and softness, and ionization potential.

Table 2: Key Theoretical Molecular Properties and Their Significance

PropertySignificance
Dipole Moment Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Chemical Hardness A measure of the molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Softness The reciprocal of chemical hardness, indicating the molecule's polarizability.
Ionization Potential The energy required to remove an electron from the molecule, often approximated by the negative of the HOMO energy.

Note: Specific calculated values for these properties for this compound were not available in the reviewed literature.

For a series of newly synthesized bis-tetrazole acetamides, DFT studies have been used to calculate these properties, revealing important information about their chemical stability and reactivity. nih.govresearchgate.net For instance, the energy gap between the HOMO and LUMO provides insights into the chemical hardness and softness of the molecule. nih.gov

Dipole Moment Calculations

Chemical Hardness and Softness Analysis

Chemical hardness and softness are concepts derived from DFT that help in understanding the reactivity of a molecule. Hardness indicates resistance to change in electron distribution, while softness indicates the opposite. An analysis for this compound would help in predicting its stability and the nature of its interactions in chemical reactions. Specific quantitative data on the chemical hardness and softness of this compound could not be located.

Ionization Potential Determination

Ionization potential is the energy required to remove an electron from a molecule. It is a fundamental measure of a molecule's reactivity, particularly its ability to act as an electron donor. Theoretical calculations could provide a precise value for the ionization potential of this compound, but this information is not present in the available literature.

Local Reactivity Potential via Fukui Indices

Fukui indices are used to describe local reactivity in a molecule, identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these indices would pinpoint the most reactive sites, guiding synthetic modifications or understanding its mechanism of action in a biological context. Unfortunately, a specific study detailing the Fukui functions for this molecule could not be found.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would reveal its conformational flexibility, dominant shapes (conformers), and how it might interact with a biological target, such as a protein binding site. This information is crucial for drug design and materials science. There is no available research detailing MD simulations performed on this specific compound.

Theoretical Thermodynamic Property Calculations

The thermodynamic properties of a compound, such as its enthalpy, entropy, and Gibbs free energy, are fundamental to understanding its stability and behavior in chemical reactions. These values can be calculated theoretically to predict reaction outcomes and equilibrium positions.

Enthalpy, Entropy, and Gibbs Free Energy

Calculations of these thermodynamic parameters for this compound would provide a comprehensive picture of its energetic profile. This data is essential for predicting its formation's feasibility and its stability under various conditions. Specific calculated values for the enthalpy, entropy, and Gibbs free energy of this compound are not documented in the surveyed scientific literature.

Applications in Chemical Research and Materials Science

Utility as Synthetic Intermediates for Diverse Organic Scaffolds

The N,2-diphenyl-2H-tetrazole-5-carboxamide scaffold serves as a valuable intermediate in the synthesis of more complex molecules. The tetrazole ring and the carboxamide group offer multiple reactive sites for chemical modification, allowing for the construction of diverse organic structures. Tetrazole derivatives are often used as intermediates in the synthesis of compounds with potential therapeutic applications, such as those for allergic disorders. researchgate.net For instance, studies on related tetrazole-containing molecules have demonstrated their utility in creating new classes of compounds, such as ester derivatives with specific biological targets. nih.gov The synthesis of 2,5-disubstituted tetrazole derivatives often involves multi-step procedures where the tetrazole core is a key component for building larger molecular frameworks. researchgate.net This versatility makes tetrazole-carboxamides like this compound important precursors for developing novel chemical entities.

Exploration in Coordination Chemistry as Ligands

The field of coordination chemistry has extensively explored the use of tetrazole-based molecules as ligands for forming metal-organic frameworks (MOFs) and coordination complexes. nih.govunimi.it The tetrazole ring, with its multiple nitrogen atoms, and the oxygen and nitrogen atoms of the carboxamide group, can act as effective coordination sites for a variety of metal ions.

Tetrazole-carboxylate ligands, which are structurally analogous to tetrazole-carboxamides, have been shown to form stable complexes with numerous metal ions, including copper(II), zinc(II), lead(II), and cadmium(II). znaturforsch.com The deprotonated tetrazole ring can utilize its nitrogen atoms to bridge multiple metal centers, leading to the formation of diverse and high-dimensional structures. unimi.it The versatility of these ligands is evident in their ability to form structures ranging from discrete dinuclear complexes to one-dimensional (1D) chains and three-dimensional (3D) polymeric frameworks. znaturforsch.comresearchgate.net The specific coordination mode often depends on the metal ion, the presence of auxiliary ligands, and the reaction conditions. researchgate.net

Table 1: Examples of Coordination Complexes with Tetrazole-Carboxylate Ligands

Metal Ion Resulting Structure Type Auxiliary Ligands Reference
Manganese(II) Dinuclear Complex & 1D Polymer None researchgate.net
Manganese(II) Mononuclear & Dinuclear 2,2′-bipyridyl, 1,10-phenanthroline researchgate.net
Zinc(II) 2D Layered Structure bipyridine nih.gov
Copper(II) Dinuclear Complex Water znaturforsch.com
Lead(II) 1D Chain Structure Water znaturforsch.com

This table illustrates the coordination behavior of tetrazole-carboxylate ligands, which serves as a model for the potential of this compound as a ligand.

Advanced Materials Science Applications

The high nitrogen content and energetic nature of the tetrazole ring make this compound and related compounds candidates for advanced materials, particularly in the field of energetic materials and gas generating systems.

Tetrazole derivatives are a significant class of N-rich energetic materials. rsc.org The tetrazole ring possesses a high positive heat of formation, which is a desirable characteristic for energetic compounds as it contributes to a large release of energy upon decomposition. researchgate.net Theoretical studies, often employing density functional theory (DFT), are crucial for predicting the energetic properties of new compounds. ias.ac.in These computational methods are used to calculate key performance parameters such as heat of formation, density, detonation velocity, and detonation pressure to evaluate their potential as high-performance energetic materials. researchgate.netnih.gov The goal is to design molecules that can surpass the performance of traditional explosives like RDX and HMX. rsc.org By modifying the tetrazole backbone with various functional groups, the energetic properties and stability of the resulting compounds can be fine-tuned. researchgate.net

Table 2: Calculated Energetic Properties of a Sample N-Rich Energetic Material (N3-3)

Property Value Unit
Onset Decomposition Temperature 302 °C
Detonation Velocity 9341 m s⁻¹

The high nitrogen content of tetrazole compounds is advantageous for applications as gas generators. researchgate.net Upon combustion or decomposition, these compounds can produce a large volume of benign nitrogen (N₂) gas. This property makes them attractive for use in systems like automotive airbags. google.com Research has focused on developing non-azide gas generants for safety reasons, and tetrazole derivatives, particularly their amine salts, have been identified as promising fuel components in these formulations. google.com These compositions are designed to be stable, have good ignitability (B1175610) and burn rates, and to convert a high percentage of their weight into gas with minimal solid residue. google.com

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